molecular formula C10H14BrNO B13076801 4-bromo-3-methoxy-N-(propan-2-yl)aniline

4-bromo-3-methoxy-N-(propan-2-yl)aniline

Cat. No.: B13076801
M. Wt: 244.13 g/mol
InChI Key: JDWSVBPCQCMVRJ-UHFFFAOYSA-N
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Description

4-Bromo-3-methoxy-N-(propan-2-yl)aniline is an organic compound with the molecular formula C10H14BrNO. It is a derivative of aniline, where the aniline ring is substituted with a bromine atom at the 4-position, a methoxy group at the 3-position, and an isopropyl group attached to the nitrogen atom. This compound is of interest in various fields of chemical research due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-3-methoxy-N-(propan-2-yl)aniline typically involves multi-step organic reactions. One common method is the Friedel-Crafts acylation followed by a Clemmensen reduction . The process begins with the acylation of a suitable aromatic precursor, followed by reduction to introduce the isopropyl group. The bromine and methoxy groups are introduced through electrophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-methoxy-N-(propan-2-yl)aniline undergoes various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding quinones.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the bromine atom.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield quinones, while substitution of the bromine atom can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

4-Bromo-3-methoxy-N-(propan-2-yl)aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-bromo-3-methoxy-N-(propan-2-yl)aniline involves its interaction with specific molecular targets. The bromine and methoxy groups can participate in various chemical reactions, influencing the compound’s reactivity and binding affinity. The isopropyl group attached to the nitrogen atom can affect the compound’s solubility and overall pharmacokinetic properties. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-3-methoxy-N-(propan-2-yl)aniline is unique due to the combination of its substituents, which confer specific chemical properties and reactivity. The presence of the bromine atom allows for further functionalization through substitution reactions, while the methoxy group provides electron-donating effects that influence the compound’s overall reactivity. The isopropyl group enhances the compound’s solubility and may affect its biological activity.

Properties

Molecular Formula

C10H14BrNO

Molecular Weight

244.13 g/mol

IUPAC Name

4-bromo-3-methoxy-N-propan-2-ylaniline

InChI

InChI=1S/C10H14BrNO/c1-7(2)12-8-4-5-9(11)10(6-8)13-3/h4-7,12H,1-3H3

InChI Key

JDWSVBPCQCMVRJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC1=CC(=C(C=C1)Br)OC

Origin of Product

United States

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